molecular formula C10H14N2O B183803 Hydrocinnamamide CAS No. 17193-30-5

Hydrocinnamamide

Cat. No. B183803
CAS RN: 17193-30-5
M. Wt: 178.23 g/mol
InChI Key: PYRTVXRJEYPGJX-VIFPVBQESA-N
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Description

Hydrocinnamamide is an organic compound with the chemical formula C6H5CH2CONH2. It is a derivative of cinnamic acid, a naturally occurring aromatic compound found in many plants. Hydrocinnamamide has been studied extensively due to its potential applications in the fields of medicine, pharmacology, and biochemistry.

Scientific Research Applications

Anticancer Potential

  • Hydroxycinnamamide derivatives have been identified with significant anticancer potential, particularly against breast cancer cell lines such as MDA-MB‑231, MCF-7, and non-malignant HEK-293. These derivatives, notably compounds 3b and 3h, have shown promising activity in inducing apoptosis and affecting mitochondrial membrane potential in cancer cells, primarily through the initiation of reactive oxygen species (ROS) (Shukla et al., 2018).

Inhibitors of Tyrosine-Specific Protein Kinase

  • Some hydroxycinnamamide derivatives, such as 4-hydroxycinnamamide derivatives, have been found to inhibit tyrosine-specific protein kinase activity. This is particularly relevant in the context of the epidermal growth factor (EGF) receptor, suggesting their potential as targeted therapeutic agents (Shiraishi et al., 1987).

Antioxidant Defense in Diabetes

  • Bis-o-hydroxycinnamoylmethane, an analogue of natural curcuminoid, has been studied for its antioxidant properties, particularly in protecting pancreatic beta-cells against damage in diabetic conditions. This suggests a role in mitigating oxidative stress associated with diabetes (Srivivasan et al., 2003).

Role in Plant Immunity

  • Hydroxycinnamic acid amides (HCAAs) from the hydroxycinnamamide pathway in plants play critical roles in plant-pathogen interactions and plant defenses against various pathologies. This pathway is integral to plant immune responses, involving mechanisms like reactive oxygen species (ROS) and cell wall response (Liu et al., 2022).

Histone Deacetylase Inhibition

  • N-hydroxycinnamamide-based Histone Deacetylase Inhibitors (HDACIs) have been developed, demonstrating significant inhibitory activity and potential antitumor effects. These compounds, such as compound 11r, have shown promise in multiple tumor cell lines, with dual HDAC1/3 selectivity (Xiaoyang Li et al., 2014).

Radioprotection in Mice

  • Dietary hydroxycinnamates, including caffeic acid, p-coumaric acid, and ferulic acid, have demonstrated protective effects against γ-radiation-induced cellular damages in mice, suggesting their potential as radioprotective agents (Kook et al., 2017).

properties

IUPAC Name

(2S)-2-(methylamino)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-12-9(10(11)13)7-8-5-3-2-4-6-8/h2-6,9,12H,7H2,1H3,(H2,11,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRTVXRJEYPGJX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CC=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443671
Record name Nalpha-Methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Methyl-L-phenylalaninamide

CAS RN

17193-30-5
Record name Nalpha-Methyl-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydrocinnamamide
Reactant of Route 2
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Hydrocinnamamide
Reactant of Route 3
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Hydrocinnamamide
Reactant of Route 4
Hydrocinnamamide
Reactant of Route 5
Hydrocinnamamide
Reactant of Route 6
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Hydrocinnamamide

Citations

For This Compound
51
Citations
GE Lienhard, KA Koehler - Biochemistry, 1971 - ACS Publications
… 2-Phenylethaneboronic acid, hydrocinnamamide, and 2-… not significantly affect the binding of hydrocinnamamide {K, = … inhibitions by hydrocinnamamide and 2-phenylethanesulfo- …
Number of citations: 200 pubs.acs.org
S Yamada, Y Kikugawa, S Ikegami - Chemical and Pharmaceutical …, 1965 - jstage.jst.go.jp
… However, it was found that the reduction of N, N-diethyl-hydrocinnamamide did not take place and the starting material was recovered in the neighborhood of 90% under the similar …
Number of citations: 17 www.jstage.jst.go.jp
RN Lindquist, C Terry - Archives of biochemistry and biophysics, 1974 - Elsevier
… and methaneboronic acid as well as by hydrocinnamamide, benzamide, 2-phenylethanesulfonic … does not appreciably affect the binding of either hydrocinnamamide (K i =about 0.15m), …
Number of citations: 94 www.sciencedirect.com
GB Bachman, HM Hellman - Journal of the American Chemical …, 1948 - ACS Publications
… Each of these com-pounds was catalytically hydrogenated to the cor-responding hydrocinnamamide. 3. Piperidine and morpholine were found to react with 2-phenyl-4-benzal-5-…
Number of citations: 25 pubs.acs.org
WF Sager, PC Parks - Journal of the American Chemical Society, 1963 - ACS Publications
… The high rate of chymotrypsin-catalyzed hydrolysis of hydrocinnamamide relative to hydrocinnamanilide (Table I) is in accord with this hypothesis inasmuch as amines are more readily …
Number of citations: 17 pubs.acs.org
JE Hodgkins, JA King - Journal of the American Chemical Society, 1963 - ACS Publications
… The high rate of chymotrypsin-catalyzed hydrolysis of hydrocinnamamide relative to hydrocinnamanilide (Table I) is in accord with this hypothesis inasmuch as amines are more readily …
Number of citations: 25 pubs.acs.org
SP Vincenti - 1983 - search.proquest.com
… 2$ of the/3-dime thylamino hydrocinnamamide formed is converted to hydrocinnamamide. The structure of -dimethylamino hydrocinnamamide XV was determined by NMR and mass …
Number of citations: 2 search.proquest.com
DJ Dijksman - 1951 - search.proquest.com
… Ihe isolation of N-methylhydrocinnamamide and of hydrocinnamamide shows that the … amide, or alternatively hydrolysed under the reaction conditions to give hydrocinnamamide. …
Number of citations: 5 search.proquest.com
SD Work, DR Bryant, CR Hauser - Journal of the American …, 1964 - ACS Publications
… confirmed by independent syntheses from hydrocinnamamide (VI) and acetic anhy- … However, admixture ofthese samples with hydrocinnamamide (mp 101-101.5) depressed the …
Number of citations: 14 pubs.acs.org
JM Petersen - 1959 - search.proquest.com
… Preparation of Hydrocinnamamide Hydrocinnamamide was prepared by a modification of … The yield of hydrocinnamamide was 45-5 g (49%) mp …
Number of citations: 2 search.proquest.com

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